molecular formula C15H26O3 B1252921 Kessyl glycol CAS No. 6894-57-1

Kessyl glycol

Cat. No.: B1252921
CAS No.: 6894-57-1
M. Wt: 254.36 g/mol
InChI Key: HMTVXYYWICMXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kessyl glycol belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils, herbs and spices, and tea. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Glycome Informatics and Bioinformatics

Kessyl glycol is relevant in the field of glycome informatics, an area focusing on the bioinformatics analysis of carbohydrate data. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a significant resource in this field, offering comprehensive genome-scale bioinformatics analysis of glycan data, which may include compounds like this compound. KEGG integrates carbohydrate structures, proteins, and reactions, providing valuable insights into glycan biosynthesis and metabolism pathways (Hashimoto et al., 2006).

2. Cancer Research and Heat-Shock Protein Inhibition

In cancer research, this compound has been identified as a compound that increases the number of dead cells in human cervical cancer cells treated with Adriamycin. It's suggested that one of the mechanisms for this cell death-inducing activity is the inhibition of heat-shock protein 105 (Hsp105) expression levels. This makes this compound a potential candidate for further research in cancer treatment, especially as a naturally occurring compound that acts as an Hsp105 inhibitor (Matsumoto et al., 2021).

3. Polymer Research and Material Science

This compound may also have applications in polymer research and material science. For example, in the synthesis of molecularly imprinted polymers, compounds like ethylene glycol dimethacrylate (EDMA), which are structurally related to this compound, are used. These polymers have significant applications in analytical and bioanalytical chemistry, indicating a potential area where this compound or its derivatives might be useful (Gao et al., 2017).

4. Bioengineering and Biomedical Applications

In bioengineering, compounds related to this compound, like polyethylene glycol (PEG), are used as solvents in the synthesis of pharmaceutical compounds, suggesting the potential use of this compound in similar applications. This approach has advantages like high yields, short reaction times, and minimal environmental pollution, which are crucial in green chemistry and pharmaceutical engineering (Gawande et al., 2010).

5. Metabolic Engineering for Chemical Production

This compound and related compounds might be relevant in metabolic engineering, where Escherichia coli has been engineered to produce chemicals like ethylene glycol from xylose. This demonstrates the potential of using microorganisms to biosynthesize valuable compounds, possibly including derivatives of this compound (Chae et al., 2018).

Properties

CAS No.

6894-57-1

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol

InChI

InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3

InChI Key

HMTVXYYWICMXMY-UHFFFAOYSA-N

SMILES

CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O

Canonical SMILES

CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O

melting_point

128°C

physical_description

Solid

Synonyms

kessoglycol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kessyl glycol
Reactant of Route 2
Kessyl glycol
Reactant of Route 3
Kessyl glycol
Reactant of Route 4
Kessyl glycol
Reactant of Route 5
Kessyl glycol
Reactant of Route 6
Kessyl glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.